N-(2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-N''-cyanoguanidine
Overview
Description
AH 18801 is a biochemical.
Scientific Research Applications
Cholinergic Properties and Alzheimer's Disease Research
A study by Valli et al. (1992) focused on synthesizing analogs of the H2-antagonist, ranitidine, which includes the compound N-(2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-N''-cyanoguanidine. These compounds were evaluated for their potential in alleviating the cholinergic deficit characteristic of Alzheimer's disease. The research showed that these compounds, including the N-aryl-2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethylamine derivatives, were generally comparable to other known inhibitors in terms of acetylcholinesterase inhibition and M1/M2 receptor binding. Specifically, the analogs demonstrated significant potency in elevating brain acetylcholine levels in mice, which is crucial for addressing Alzheimer's disease symptoms (Valli, M. J., Tang, Y., Kosh, J. W., Chapman, J., & Sowell, J. W., 1992).
Spectrophotometric Determination of Gold
Jasim and Al-Hamdany (2006) explored the use of ranitidine, which includes the specific compound , in the spectrophotometric micro-determination of gold. The study highlighted that ranitidine forms an ion-pair association complex with [AuBr4] under specific conditions, which is valuable in the determination of gold in various matrices. This indicates the potential application of the compound in analytical chemistry, particularly in the field of metal ion detection and quantification (Jasim, F., & Al-Hamdany, M., 2006).
Electrochemical Analysis in Biological Fluids
Liang Ming (2013) conducted research on the electrochemical determination of ranitidine hydrochloride, which contains the compound of interest, in pharmaceutical formulations and biological fluids. This study demonstrates the compound's role in developing sensitive and selective analytical methods for drug monitoring and pharmacological studies. The electrochemical methods developed provide an efficient approach for analyzing ranitidine hydrochloride in complex matrices, such as biological fluids (Liang Ming, 2013).
Properties
CAS No. |
66357-17-3 |
---|---|
Molecular Formula |
C13H21N5OS |
Molecular Weight |
295.41 g/mol |
IUPAC Name |
1-cyano-3-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-methylguanidine |
InChI |
InChI=1S/C13H21N5OS/c1-15-13(17-10-14)16-6-7-20-9-12-5-4-11(19-12)8-18(2)3/h4-5H,6-9H2,1-3H3,(H2,15,16,17) |
InChI Key |
PRNVIKLDENQXRZ-UHFFFAOYSA-N |
SMILES |
CN=C(NCCSCC1=CC=C(O1)CN(C)C)NC#N |
Canonical SMILES |
CN=C(NCCSCC1=CC=C(O1)CN(C)C)NC#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AH 18801 N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-N''-cyanoguanidine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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